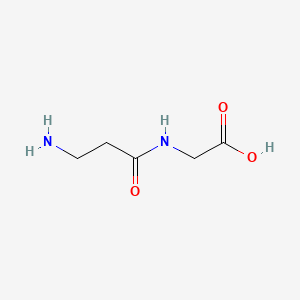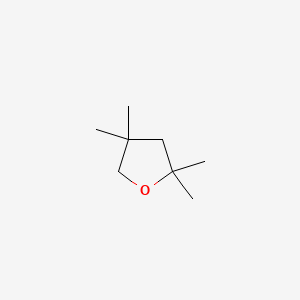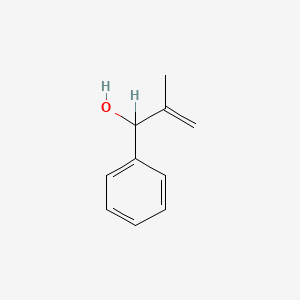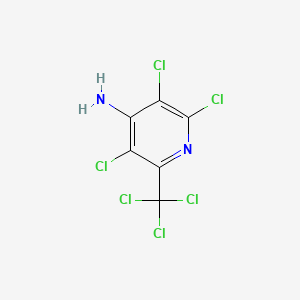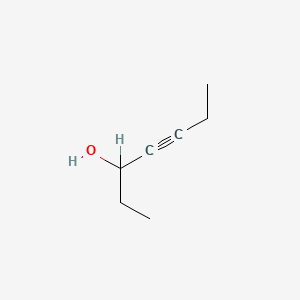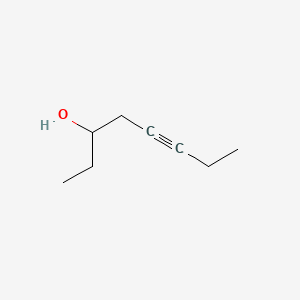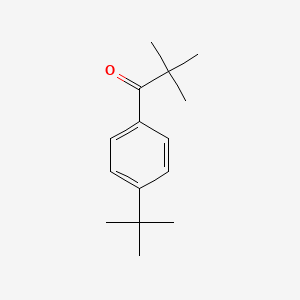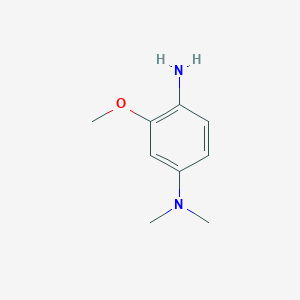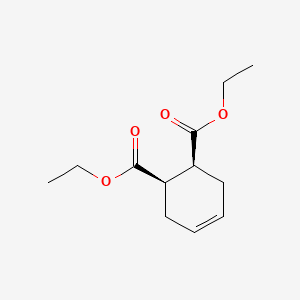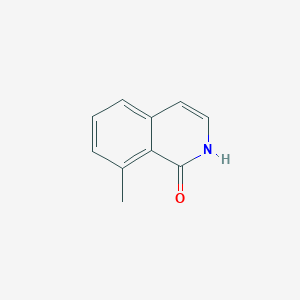![molecular formula C8H7NO3 B1593604 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-en-3,5-dion CAS No. 6253-28-7](/img/structure/B1593604.png)
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-en-3,5-dion
Übersicht
Beschreibung
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of an epoxy group and a dione functionality, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Wirkmechanismus
The mechanism by which 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione exerts its effects involves interactions with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The dione functionality can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another related compound with applications in organic synthesis.
Uniqueness
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to its combination of an epoxy group and a dione functionality, which provides a versatile platform for various chemical transformations. This makes it particularly valuable in the synthesis of complex molecules and materials.
Eigenschaften
IUPAC Name |
3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEKZMOBPPOFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884240 | |
| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6253-28-7 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide and its significance?
A1: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide is a bicyclic compound with a notable structure containing a cyclohexane ring tending towards a boat conformation and tetrahydrofuran and dihydrofuran rings adopting envelope conformations []. The presence of the dicarboximide group is significant, offering potential for hydrogen bonding interactions and serving as a site for further functionalization [].
Q2: How is 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide utilized in polymer chemistry?
A2: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide serves as a monomer in ring-opening metathesis polymerization (ROMP) reactions [, , , ]. This monomer allows for the synthesis of polymers with controlled architectures and narrow molecular weight distributions, particularly by utilizing living ROMP techniques [].
Q3: What are the advantages of using 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in aqueous ROMP?
A3: A significant advantage lies in its ability to undergo ROMP in aqueous solutions under mild conditions, using catalysts like Ru^(II)(H_2O)_6(tos)_2 []. This characteristic is particularly valuable for potential biological applications where aqueous environments are prevalent.
Q4: What are the thermal properties of polymers derived from 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide?
A4: Polymers derived from this monomer, specifically poly(exo-N-methyl-7-oxabicyclo[2.2.1]-hept-5-ene-2,3-dicarboximide), exhibit a high glass transition temperature (Tg) of 225°C and notable thermal stability up to 402°C []. This makes them potentially suitable for applications requiring high-temperature resistance.
Q5: Can the properties of these polymers be further modified?
A5: Yes, hydrogenation of the polymer results in its saturated analogue, which exhibits a lower Tg of 170°C but an even higher decomposition temperature of 430°C []. This demonstrates the potential for tailoring polymer properties through chemical modification.
Q6: Are there limitations to using 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in ROMP?
A6: One limitation arises from the potential for free maleimides, generated during polymerization, to deactivate the ruthenium-based catalysts through coordination []. This necessitates careful selection of carboximide-functionalized monomers that resist retro Diels-Alder reactions at the polymerization temperature.
Q7: Beyond polymer chemistry, what other research areas involve 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivatives?
A7: Derivatives of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide are being explored in medicinal chemistry, particularly as potential serotonergic ligands [, ]. The synthesis and evaluation of these derivatives focus on their binding affinities to specific serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.
Q8: What structural modifications are being investigated in these serotonergic ligand studies?
A8: Researchers are investigating the incorporation of various structural elements known to influence affinity for serotonin receptors. These modifications include introducing heterocyclic nuclei, hydroxyalkyl chains, and specifically substituted piperazine rings [, ]. The goal is to identify derivatives with high specificity and affinity for targeted serotonin receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
